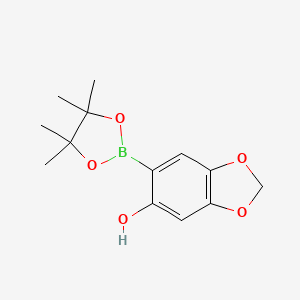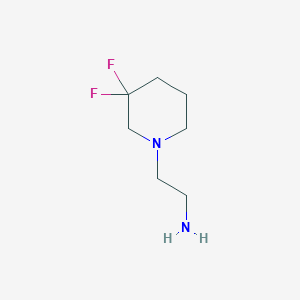
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic aromatic compound that contains a pyridazine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid functionality onto a pyridazine ring. One common method involves the reaction of 3,6-dichloropyridazine with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group. The carboxylic acid group can then be introduced through further functionalization steps .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
化学反応の分析
Types of Reactions
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents at the 6-position, while oxidation and reduction reactions can modify the functional groups on the pyridazine ring .
科学的研究の応用
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing pharmaceuticals with potential therapeutic effects, such as anticancer and antimicrobial agents.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in pests.
Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.
作用機序
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. In agrochemical applications, it may disrupt essential biological processes in pests, leading to their elimination .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyridazine ring.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: Similar but with an additional chlorine atom at the 3-position.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar but with a pyridine ring and different substitution pattern.
Uniqueness
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is unique due to the combination of its trifluoromethyl group and carboxylic acid functionality on a pyridazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in medicinal chemistry, agrochemicals, and material science .
特性
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-1-2(6(8,9)10)4(5(13)14)12-11-3/h1H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCPLLFNAXNRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8005375.png)

![Tert-butyl N-[4-(2-hydroxyethyl)pyridin-3-yl]carbamate](/img/structure/B8005398.png)
